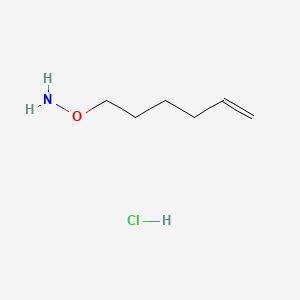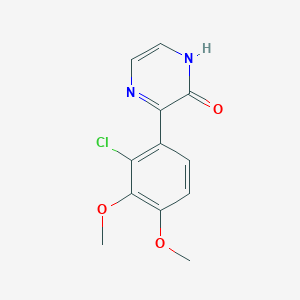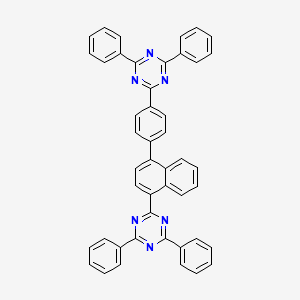
4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylpyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a phenyl group, a methyl group, and a dimethylaminoethylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylpyrimidine typically involves the reaction of 2-phenyl-4,6-dimethylpyrimidine with N,N-dimethylaminoethylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of more efficient catalysts and solvents can further enhance the production process.
化学反应分析
Types of Reactions
4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethylthio group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives, amine derivatives
Substitution: Halogenated or alkoxylated pyrimidine derivatives
科学研究应用
4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, the compound’s ability to interact with nucleic acids can contribute to its antimicrobial and antiviral activities.
相似化合物的比较
Similar Compounds
- 4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylthiazole
- 4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylbenzimidazole
- 4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylquinoline
Uniqueness
4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
887584-78-3 |
|---|---|
分子式 |
C17H23N3S |
分子量 |
301.5 g/mol |
IUPAC 名称 |
N,N-diethyl-2-(6-methyl-2-phenylpyrimidin-4-yl)sulfanylethanamine |
InChI |
InChI=1S/C17H23N3S/c1-4-20(5-2)11-12-21-16-13-14(3)18-17(19-16)15-9-7-6-8-10-15/h6-10,13H,4-5,11-12H2,1-3H3 |
InChI 键 |
FNYFDPVXBQYTPS-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCSC1=NC(=NC(=C1)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)


![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)

![6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one](/img/structure/B13711740.png)

